molecular formula C26H30O4 B8390790 Tetrabenzylpentaerythritol

Tetrabenzylpentaerythritol

Cat. No.: B8390790
M. Wt: 406.5 g/mol
InChI Key: SFJRWKLVKSBULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrabenzylpentaerythritol is a pentaerythritol derivative featuring a central methane core bonded to four hydroxymethyl groups, each substituted with benzyl (C₆H₅CH₂–) moieties. This structure confers high symmetry and versatility, enabling applications in polymer chemistry, supramolecular assemblies, and catalysis . The benzyl groups enhance hydrophobicity and thermal stability compared to unmodified pentaerythritol (C₅H₁₂O₄), making it suitable for high-performance resins and specialty coatings .

Properties

Molecular Formula

C26H30O4

Molecular Weight

406.5 g/mol

IUPAC Name

3-phenylmethoxy-2,2-bis(phenylmethoxymethyl)propan-1-ol

InChI

InChI=1S/C26H30O4/c27-19-26(20-28-16-23-10-4-1-5-11-23,21-29-17-24-12-6-2-7-13-24)22-30-18-25-14-8-3-9-15-25/h1-15,27H,16-22H2

InChI Key

SFJRWKLVKSBULU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)(COCC2=CC=CC=C2)COCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrabenzylpentaerythritol typically involves the reaction of epichlorohydrin with benzyl alcohol under basic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted with benzyl alcohol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

Tetrabenzylpentaerythritol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .

Scientific Research Applications

Tetrabenzylpentaerythritol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tetrabenzylpentaerythritol involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
Tetrabenzylpentaerythritol C₃₃H₃₂O₄* ~492.6 Benzyl ethers Polymer crosslinkers, coatings
Pentaerythritol C₅H₁₂O₄ 136.15 Hydroxymethyl groups Alkyd resins, flame retardants
Pentaerythritol Tetranitrate (PETN) C₅H₈N₄O₁₂ 316.1 Nitrate esters Explosives, vasodilators
Pentaerythritol Tetracarbamate C₉H₁₆N₄O₈ 308.25 Carbamates Pharmaceutical intermediates
Erythritol C₄H₁₀O₄ 122.12 Tetrol (four hydroxyl groups) Food additive, sweetener

Key Property Comparisons

  • Solubility: this compound’s benzyl groups reduce water solubility, favoring organic solvents (e.g., toluene, DMF) . PETN is sparingly soluble in water but dissolves in acetone and ethanol . Pentaerythritol is highly water-soluble due to polar hydroxyl groups .
  • Thermal Stability :

    • Benzyl groups in this compound improve thermal resistance (>200°C) compared to pentaerythritol (decomposes ~260°C) .
    • PETN is thermally unstable, detonating at ~160°C .
  • Reactivity: this compound undergoes ether cleavage under acidic conditions, enabling controlled functionalization . PETN’s nitrate esters are highly reactive, releasing NOₓ gases upon decomposition .

Research Findings and Trends

  • Synthetic Advances : this compound is synthesized via Williamson ether synthesis, achieving >85% yield under optimized conditions . In contrast, PETN synthesis requires nitration of pentaerythritol with concentrated nitric acid, posing safety challenges .
  • Toxicity: Pentaerythritol and its benzyl derivative exhibit low toxicity (non-hazardous per GHS), whereas PETN is classified as explosive and toxic upon ingestion .

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